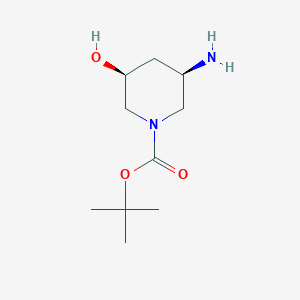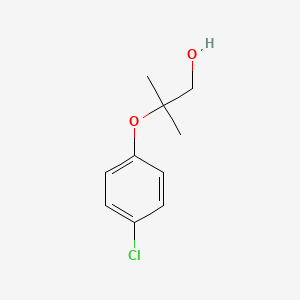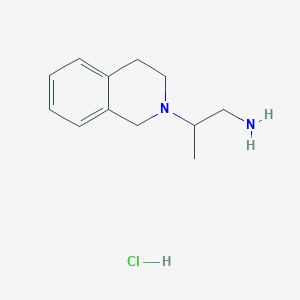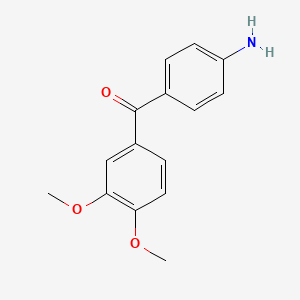
(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
“(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3. It has a molecular weight of 257.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Bromination and O-demethylation
(4-Aminophenyl)(3,4-dimethoxyphenyl)methanone and its derivatives have been a subject of interest due to their reactivity in bromination reactions. Selective O-demethylation during the bromination of related compounds has been observed, leading to the formation of bromophenol derivatives. These products are significant in various chemical synthesis processes and can be used in the development of more complex chemical entities (Çetinkaya et al., 2011).
Antioxidant Properties
Studies have shown that bromophenol derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress, a factor implicated in various diseases and aging processes. The antioxidant activity of these compounds has been compared with standard antioxidants, demonstrating their potential in therapeutic applications (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Certain derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been identified as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The inhibition of this enzyme has therapeutic potential in the treatment of conditions like glaucoma, epilepsy, and osteoporosis. The synthesized bromophenols from related compounds have shown varying degrees of inhibitory activity on human cytosolic carbonic anhydrase II, highlighting their potential as drug candidates (Balaydın et al., 2012).
Anti-tumor Properties
Derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been synthesized and shown to exhibit selective cytotoxicity against tumorigenic cell lines. The potency of these compounds against cancer cells underlines their potential in the development of new anti-cancer agents (Hayakawa et al., 2004).
Polymer Chemistry Applications
In polymer chemistry, derivatives of (4-Aminophenyl)(3,4-dimethoxyphenyl)methanone have been used to synthesize new polyimides. These polyimides exhibit excellent thermal properties and transparency in the visible-light region, making them suitable for various industrial applications, including electronics and coatings (Li et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(4-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRVUYRIQZHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)


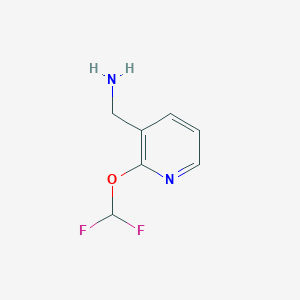
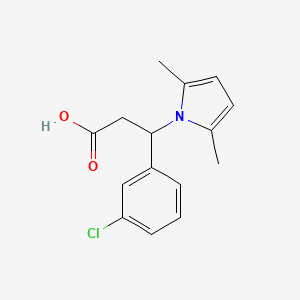
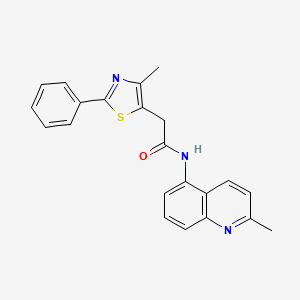
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

